

# physical characteristics of DOPE-mPEG MW 2000

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Compound of Interest

Compound Name: DOPE-mPEG, MW 2000

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An In-depth Technical Guide on the Physical Characteristics of DOPE-mPEG MW 2000

#### Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is a high-purity, synthetic phospholipid conjugated with a methoxy-terminated polyethylene glycol (PEG) chain of approximately 2000 Daltons.[1] It is a widely utilized PEGylated lipid in the development of drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles (LNPs).[2][3][4] The amphiphilic nature of DOPE-mPEG 2000, with its hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) anchor and hydrophilic PEG chain, allows it to self-assemble in aqueous solutions, forming micelles or incorporating into lipid bilayers.[4][5][6]

The inclusion of DOPE-mPEG 2000 in liposomal formulations provides steric stabilization, creating a "stealth" characteristic that helps nanoparticles evade the mononuclear phagocytic system.[7][8] This leads to a prolonged circulation half-life and improved biodistribution of encapsulated therapeutic agents.[9][10] This guide provides a comprehensive overview of the core physical characteristics of DOPE-mPEG 2000, detailed experimental protocols for its characterization, and visual representations of its structure and function.

## **Core Physical and Chemical Properties**

The physical and chemical properties of DOPE-mPEG 2000 are summarized in the tables below. These properties are critical for its application in pharmaceutical formulations.



Table 1: General Properties

| Property           | Description   | References |
|--------------------|---|------------|
| Synonyms           | mPEG-2000 DOPE, 1,2-<br>dioleoyl-sn-glycero-3-<br>phosphoethanolamine-N-<br>[methoxy(polyethylene<br>glycol)-2000]  | [5][11]    |
| Chemical Structure | Composed of a DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipid anchor and a methoxy-terminated PEG chain.   | [1][5][9]  |
| Appearance         | White to off-white solid or powder.   | [2][5][9]  |
| Amphiphilicity     | Possesses both a hydrophobic lipid tail (DOPE) and a hydrophilic polymer head (mPEG), enabling the formation of micelles and incorporation into lipid bilayers. | [4][5][6]  |

Table 2: Quantitative Specifications



| Parameter                            | Value  | References |
|--------------------------------------|--|------------|
| Average Molecular Weight             | ~2801.46 Da  | [5][12]    |
| Purity                               | >95% (as determined by TLC or HPLC)  | [5][12]    |
| Solubility                           | >10 mg/mL in hot water and<br>chloroform. Soluble in other<br>organic solvents such as<br>DMSO and dichloromethane.  | [5][9][13] |
| Critical Micelle Concentration (CMC) | While a specific value for DOPE-mPEG 2000 is not readily available, similar PEGylated lipids like DSPE-PEG 2000 have a CMC in the micromolar range (approximately 0.5-1.5 µM). | [14][15]   |

Table 3: Storage and Handling

| Condition           | Recommendation   | References |
|---------------------|--|------------|
| Storage Temperature | -20°C  | [5][9][13] |
| Handling            | Should be stored in a dry, low-temperature environment. It is recommended to prepare fresh solutions before use and avoid repeated freeze-thaw cycles. | [5]        |

# **Experimental Protocols**

The characterization of DOPE-mPEG 2000 is essential to ensure its quality and performance in drug delivery applications. The following are detailed methodologies for key experiments.



# Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of PEGylated lipids.

- Objective: To separate and quantify DOPE-mPEG 2000 from potential impurities.
- Methodology:
  - Mobile Phase Preparation: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., a mixture of methanol, acetonitrile, and isopropanol with 0.1% formic acid) is typically used.
  - Sample Preparation: A known concentration of DOPE-mPEG 2000 is dissolved in a suitable solvent, such as the initial mobile phase mixture.
  - Chromatographic Conditions:
    - Column: A reverse-phase column (e.g., C8 or C18) is commonly employed.
    - Gradient: A typical gradient might run from a higher aqueous percentage to a higher organic percentage over 10-15 minutes to elute compounds of varying polarity.
    - Flow Rate: A flow rate of 0.3-1.0 mL/min is standard.
    - Detection: Detection is often performed using an Evaporative Light Scattering Detector (ELSD) or a UV detector at wavelengths around 210-280 nm.[16]
  - Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks.

# Molecular Weight Characterization by Mass Spectrometry

Due to the polydisperse nature of the PEG chain, mass spectrometry is used to determine the average molecular weight.



- Objective: To determine the average molecular weight and the distribution of PEG chain lengths.
- Methodology:
  - Ionization Technique: Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are suitable techniques.
  - Sample Preparation: The sample is dissolved in an appropriate solvent and mixed with a matrix (for MALDI) or infused directly (for ESI).
  - Data Acquisition: The mass spectrometer is operated in a mode that covers the expected mass range of the polymer.
  - Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to a different number of ethylene glycol repeat units. The average molecular weight is calculated from this distribution.[17]

# Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the chemical structure of PEGylated lipids.

- Objective: To verify the presence of characteristic chemical groups of both the DOPE lipid and the PEG chain.
- Methodology:
  - Sample Preparation: The DOPE-mPEG 2000 sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).
  - Data Acquisition: <sup>1</sup>H NMR and <sup>31</sup>P NMR spectra are acquired.
  - Data Analysis:
    - In the ¹H NMR spectrum, characteristic peaks for the fatty acid chains of DOPE, the glycerol backbone, the phosphoethanolamine headgroup, and the repeating ethylene



glycol units of PEG should be identified.

- The relative integration of these signals can confirm the structure and can be used to estimate the average number of PEG units.[17]
- A single peak in the <sup>31</sup>P NMR spectrum confirms the presence of the phosphate group.

### **Determination of Critical Micelle Concentration (CMC)**

The CMC is the concentration at which the amphiphilic molecules begin to form micelles. A common method for its determination is through fluorescence spectroscopy.

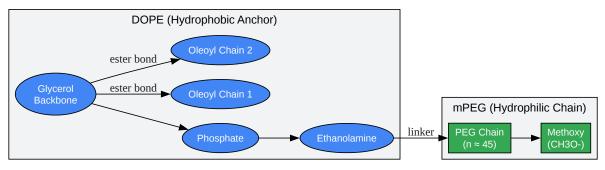
- Objective: To determine the concentration at which DOPE-mPEG 2000 self-assembles into micelles in an aqueous solution.
- Methodology:
  - Probe Selection: A fluorescent probe that is sensitive to the polarity of its microenvironment, such as pyrene, is used.
  - Sample Preparation: A series of solutions with varying concentrations of DOPE-mPEG
     2000 in an aqueous buffer are prepared. A constant, low concentration of the fluorescent probe is added to each solution.
  - Fluorescence Measurement: The fluorescence emission spectra of the probe are recorded for each sample. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I<sub>1</sub>/I<sub>3</sub>) is monitored.
  - Data Analysis: The I<sub>1</sub>/I<sub>3</sub> ratio is plotted against the logarithm of the DOPE-mPEG 2000 concentration. The CMC is determined from the point of inflection in this plot, which indicates the partitioning of the probe into the hydrophobic micellar core.[14][18]

## Visualizations: Structure, Workflow, and Application

The following diagrams, generated using the DOT language, provide visual representations of the key aspects of DOPE-mPEG 2000.



#### Simplified Structure of DOPE-mPEG 2000



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Caption: Simplified schematic of the DOPE-mPEG 2000 molecule.



#### Experimental Workflow for PEGylated Lipid Characterization

#### Sample Preparation Dissolve DOPE-mPEG 2000 in appropriate solvent Physicochemical Analysis Purity (HPLC) Molecular Weight Particle Sizing (DLS) (Mass Spectrometry) (NMR) Data Interpretation Avg. MW ~2.8 kDa? Structure Confirmed? CMC Value Size & Distribution Compile Data Sheet Compile Data Sheet Compile Data Sheet Compile Data Sheet Final Characterization Report



# Lipid Bilayer PEGylated Surface DOPE-mPEG DOPE-mPEG Steric Hindrance (Blocks Binding) Recognition Recognition Wades Uptake

#### Role of DOPE-mPEG 2000 in Stealth Liposomes

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